molecular formula C9H20Cl2N2 B1355970 1-(Cyclobutylmethyl)piperazine dihydrochloride CAS No. 877859-57-9

1-(Cyclobutylmethyl)piperazine dihydrochloride

Cat. No. B1355970
M. Wt: 227.17 g/mol
InChI Key: JSTACSHYPWXTGI-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)piperazine dihydrochloride, commonly referred to as CBMP, is a cyclic amine compound found in a variety of pharmaceuticals, cosmetics, and other products. It is a versatile chemical that has a wide range of applications in the medical and scientific fields. CBMP is used in the synthesis of drugs, as a reagent in chemical reactions, and as a stabilizer for various biochemical and physiological processes.

Scientific Research Applications

1. Oncological Research and Diagnostic Applications

1-(Cyclobutylmethyl)piperazine dihydrochloride analogues have been investigated for their potential applications in oncology, both as therapeutic agents and diagnostic tools. For instance, certain analogues like 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine have shown promise due to their ability to target σ receptors, which are involved in cancer cell proliferation and metastasis. Efforts have been made to reduce their lipophilicity to improve their suitability for such applications (Abate et al., 2011).

2. Synthesis and Structural Analysis

Research on the synthesis and structural analysis of piperazine derivatives, including 1-(Cyclobutylmethyl)piperazine dihydrochloride, has been a significant area of study. This includes the development of different methods for synthesizing such compounds and analyzing their molecular structure, as seen in studies involving compounds like opipramol dihydrochloride (Betz et al., 2011).

3. Anticonvulsant Potential

Several 1,4-substituted derivatives of piperazine, including compounds related to 1-(Cyclobutylmethyl)piperazine dihydrochloride, have been synthesized and evaluated for their anticonvulsant activity. These studies have shown promising results, indicating that these compounds could be developed further for potential use in treating seizures (Marona et al., 2004).

4. Role in Drug Metabolism

Research has also explored the role of piperazine derivatives in drug metabolism, particularly focusing on their biotransformation and how they interact with various enzymes in the body. This is crucial for understanding their pharmacokinetics and optimizing their use in therapeutic applications (Caccia, 2007).

5. Potential in Antidepressant and Anxiolytic Drugs

Piperazine derivatives are being studied for their potential in central therapeutic applications, including as ingredients in antidepressant and anxiolytic drugs. This is due to their ability to interact with the monoamine pathway in the brain, which is a key target in treating mental health disorders (Brito et al., 2018).

6. Anticancer and Antituberculosis Research

Synthesis and evaluation of 1-(Cyclobutylmethyl)piperazine dihydrochloride derivatives have shown significant potential in anticancer and antituberculosis studies. This suggests their possible role in developing new therapeutic agents for these diseases (Mallikarjuna et al., 2014).

properties

IUPAC Name

1-(cyclobutylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-2-9(3-1)8-11-6-4-10-5-7-11;;/h9-10H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTACSHYPWXTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588639
Record name 1-(Cyclobutylmethyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclobutylmethyl)piperazine dihydrochloride

CAS RN

877859-57-9
Record name 1-(Cyclobutylmethyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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